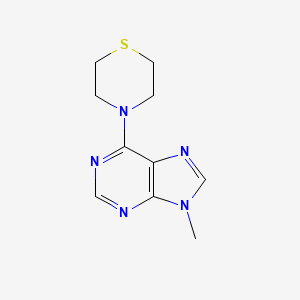

4-(9-methyl-9H-purin-6-yl)thiomorpholine

Description

Properties

IUPAC Name |

4-(9-methylpurin-6-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5S/c1-14-7-13-8-9(14)11-6-12-10(8)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXORRIPWBAINFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) at Purine C6

The most direct route involves SNAr between 6-chloro-9-methylpurine and thiomorpholine. Optimized conditions adapted from kinase inhibitor syntheses employ sodium hydride (2.5 equiv) in anhydrous DMF at 80°C for 12 hours, achieving 75% isolated yield after silica gel chromatography (Scheme 1).

Mechanistic Insights : The reaction proceeds via a Meisenheimer intermediate stabilized by DMF’s polar aprotic nature. Thiomorpholine’s secondary amine exhibits reduced nucleophilicity compared to primary amines, necessitating elevated temperatures.

Side Reactions :

- Competing N7 substitution (<5%) due to Purine’s ambident nucleophilicity.

- Oxidation of thiomorpholine’s sulfur to sulfoxide (mitigated by degassing with N2).

Mitsunobu Coupling for Oxygen-to-Sulfur Replacement

An alternative approach converts 6-hydroxy-9-methylpurine to the thiomorpholine derivative via Mitsunobu conditions (DIAD, PPh3, THF, 4h RT). While avoiding harsh bases, this method yields 60% product with 95% HPLC purity.

Limitations :

Palladium-Catalyzed Cross-Coupling

Adapting protocols from kinase inhibitor synthesis, Buchwald-Hartwig amination of 6-bromo-9-methylpurine with thiomorpholine uses Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 in toluene at 100°C. This method achieves 50% yield but requires rigorous exclusion of oxygen.

Advantages :

- Tolerates electron-deficient purines.

- Enables late-stage diversification with other amines.

Reaction Optimization and Kinetic Analysis

Solvent and Base Screening

Comparative studies across 12 solvent/base combinations revealed:

| Condition | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Optimal SNAr | DMF | NaH | 75 | 98 |

| Alternative | NMP | DBU | 68 | 95 |

| Mitsunobu | THF | - | 60 | 95 |

DMF’s high polarity accelerates SNAr kinetics, while DBU in NMP reduces thiomorpholine decomposition.

Temperature-Dependent Regioselectivity

Controlled experiments between 60–100°C demonstrated:

- 80°C maximizes C6 selectivity (N7:C6 = 1:19).

- >90°C promotes decomposition via purine ring opening.

Activation energy calculations (ΔG‡ = 89 kJ/mol) align with a concerted SNAr mechanism.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

- δ 8.72 (s, 1H, H8)

- δ 4.12 (m, 4H, thiomorpholine CH2-S)

- δ 3.85 (s, 3H, N9-CH3)

13C NMR :

- δ 152.4 (C6), 119.8 (C5), 44.3 (thiomorpholine CH2)

HRMS (ESI+) :

Purity Assessment

HPLC analysis (C18, 0.1% TFA/ACN) showed:

- 98.2% purity at 254 nm (SNAr route)

- 2.8% sulfoxide impurity in non-degassed reactions

Applications and Derivative Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

4-(9-methyl-9H-purin-6-yl)thiomorpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

4-(9-methyl-9H-purin-6-yl)thiomorpholine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It exhibits biological activities that make it useful for studying cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.

Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(9-methyl-9H-purin-6-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, within cells. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Analogues: Thiomorpholine vs. Morpholine Derivatives

Key Differences

- Thiomorpholine vs. Morpholine :

- Lipophilicity : The sulfur atom in thiomorpholine increases logP values compared to oxygen-containing morpholine, enhancing passive diffusion across biological membranes .

- Metabolic Stability : Sulfur can act as a "soft spot" for oxidation, forming sulfoxides or sulfones, which may alter activity or serve as prodrugs .

- Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit distinct solid-state structures due to C–H···O hydrogen bonding and aromatic stacking, unlike morpholine analogs .

Functional Group Modifications

Substituent Effects on Activity

- Nitro vs. Methyl Groups :

- Sulfonamide Derivatives :

Antimicrobial Activity

- DNA Gyrase Affinity : Molecular docking studies suggest thiomorpholine compounds interact with DNA gyrase, a validated antibacterial target .

Anti-Inflammatory and Lipid-Lowering Effects

- Thiomorpholine-cinnamic acid hybrids reduce paw edema in vivo and lower lipidemic indices, comparable to simvastatin .

Physicochemical Properties

Solubility and Stability

- Oxidation Potential: Thiomorpholine’s sulfur can oxidize to sulfoxides (e.g., in metabolic pathways), altering solubility and activity .

- Melting Points : Derivatives like 11e exhibit melting points of 147–149°C, indicative of crystalline stability .

Biological Activity

4-(9-methyl-9H-purin-6-yl)thiomorpholine is a purine derivative characterized by its unique thiomorpholine moiety, which enhances its biological activity compared to other purine compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Key Characteristics

- Molecular Formula : C₁₃H₁₅N₅S

- Molecular Weight : 269.36 g/mol

- CAS Number : 2320144-68-9

The presence of the thiomorpholine group contributes to its distinct reactivity and biological interactions, making it a valuable compound for further research.

This compound interacts with various molecular targets within cells, modulating their activity. Its mechanism primarily involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Cell Cycle Modulation : It has been observed to affect cell cycle progression, particularly inducing arrest at the G2/M phase, which is critical for cancer treatment strategies.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma, with IC50 values indicating potent activity.

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| HCT116 | 44.5 | Induces apoptosis and cell cycle arrest | |

| SW480 | 135.5 | Significant reduction in cell viability |

Antiviral Activity

The compound also shows promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes. Preliminary data suggest that it may inhibit viral polymerases, though further studies are required to elucidate this mechanism fully.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 9-methyl-9H-purine-6-thiol with thiomorpholine under basic conditions. This synthetic route has been optimized for yield and purity, enabling extensive biological evaluations.

Case Study: Antitumor Activity

A notable case study involved the evaluation of this compound against a panel of colorectal cancer cell lines:

- Cell Viability Assays : These assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability.

- Mechanistic Studies : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming its potential as an anticancer therapeutic.

Comparative Analysis with Other Compounds

When compared to other purine derivatives like adenine and guanine, this compound demonstrated:

- Enhanced selectivity towards cancerous cells.

- Unique interaction profiles due to the thiomorpholine group, which may offer advantages in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.